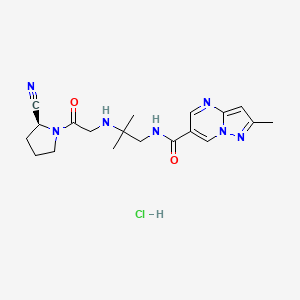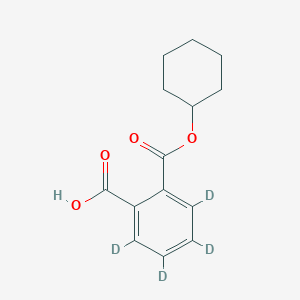
Mono-cyclohexyl phthalate-3,4,5,6-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mono-cyclohexyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of mono-cyclohexyl phthalate. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the phthalate structure, which can influence the compound’s pharmacokinetic and metabolic profiles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mono-cyclohexyl phthalate-3,4,5,6-D4 is synthesized by incorporating deuterium into the mono-cyclohexyl phthalate molecule. The process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps to remove any non-deuterated impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Mono-cyclohexyl phthalate-3,4,5,6-D4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The phthalate group can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the phthalate group under acidic or basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Mono-cyclohexyl phthalate-3,4,5,6-D4 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to track chemical reactions and metabolic pathways.
Biology: It helps in studying the biological processes and interactions involving phthalates.
Medicine: The compound is used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: It is employed in the development and testing of new materials and products
Wirkmechanismus
The mechanism of action of mono-cyclohexyl phthalate-3,4,5,6-D4 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s behavior, including its absorption, distribution, metabolism, and excretion. This makes it a valuable tool for studying the pharmacokinetics and dynamics of related compounds .
Vergleich Mit ähnlichen Verbindungen
Mono-cyclohexyl phthalate-3,4,5,6-D4 is unique due to its deuterium labeling, which distinguishes it from other phthalates. Similar compounds include:
Mono-n-pentyl phthalate-3,4,5,6-D4: Another deuterium-labeled phthalate with different alkyl groups.
Mono-cyclohexyl phthalate: The non-deuterated form of the compound
These compounds share similar chemical properties but differ in their specific applications and effects due to the presence or absence of deuterium atoms .
Eigenschaften
Molekularformel |
C14H16O4 |
|---|---|
Molekulargewicht |
252.30 g/mol |
IUPAC-Name |
2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/i4D,5D,8D,9D |
InChI-Schlüssel |
PMDKYLLIOLFQPO-DOGSKSIHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC2CCCCC2)[2H])[2H] |
Kanonische SMILES |
C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


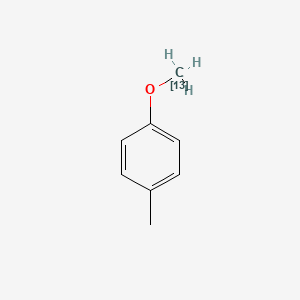




![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)

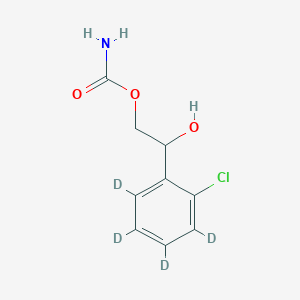
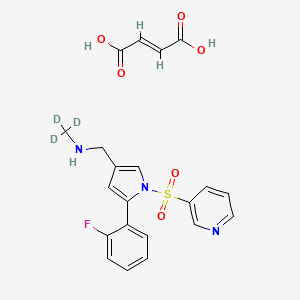


![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)

